molecular formula C13H22O2 B1584938 3,3,5-Trimethylcyclohexyl methacrylate CAS No. 7779-31-9

3,3,5-Trimethylcyclohexyl methacrylate

Cat. No. B1584938
CAS RN: 7779-31-9
M. Wt: 210.31 g/mol
InChI Key: DABQKEQFLJIRHU-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a low viscosity, low odor, and excellent solvency monomer containing a light stable cyclic group . It is useful in paints, adhesives, sealants, water treatment, and other similar applications .


Molecular Structure Analysis

The linear formula of 3,3,5-Trimethylcyclohexyl methacrylate is H2C=C(CH3)CO2C6H8(CH3)3 . It has a molecular weight of 210.31 .


Physical And Chemical Properties Analysis

3,3,5-Trimethylcyclohexyl methacrylate is a low viscosity, low odor monomer . It has a density of 0.93 g/mL at 25 °C . Its boiling point is 253.4±9.0 °C at 760 mmHg .

Scientific Research Applications

Polymerization Tools

3,3,5-Trimethylcyclohexyl methacrylate: is widely used in polymerization processes due to its ability to form polymers with excellent mechanical properties . It serves as a monomer that can be polymerized by itself or copolymerized with other monomers to create a variety of plastics and resins. These materials are characterized by their durability and resistance to chemical and thermal degradation.

Coatings and Inks

In the coatings industry, this compound is valued for its solvency and adhesion properties . It is used to produce paints and coatings that offer resistance to weathering, abrasion, and chemicals. This makes it suitable for automotive and industrial applications where long-lasting protection is essential.

Adhesives and Sealants

The monomer’s low viscosity and good adhesion to a variety of substrates make it an excellent choice for formulating adhesives and sealants . Products derived from this compound are used in construction, automotive, and consumer goods to provide strong, durable bonds.

Water Treatment

3,3,5-Trimethylcyclohexyl methacrylate: is also applied in water treatment processes. Its polymer forms can be used to create filtration membranes that effectively remove contaminants from water, ensuring safe and clean water supply systems .

Advanced Materials

The compound’s ability to improve thermal stability is leveraged in the development of advanced materials . These materials are used in high-performance applications such as aerospace and electronics, where they contribute to the reliability and longevity of components.

Electrical and Electronics

In the electrical and electronics sector, the monomer is used to manufacture components that require excellent insulation properties and resistance to heat . It is also used in the production of chemicals for electronic applications, contributing to the miniaturization and enhancement of electronic devices.

3D Printing and Additive Manufacturing

The light-stable cyclic group present in 3,3,5-Trimethylcyclohexyl methacrylate makes it suitable for 3D printing and additive manufacturing applications . It helps in creating precise and stable 3D printed parts that can be used in prototyping, medical devices, and even in the production of end-use products.

Research and Development

Lastly, this compound is extensively used in R&D for developing new materials and applications . Its unique properties are explored to innovate and improve products across various industries, including pharmaceuticals, biotechnology, and materials science.

Safety and Hazards

3,3,5-Trimethylcyclohexyl methacrylate is classified as a skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Sub-category 1B), and specific target organ toxicity - single exposure (Category 3), respiratory system . It is also classified as an aquatic chronic 2 hazard .

properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQKEQFLJIRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75673-26-6
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75673-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5044990
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,3,5-Trimethylcyclohexyl methacrylate

CAS RN

7779-31-9
Record name 3,3,5-Trimethylcyclohexyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethylcyclohexyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-trimethylcyclohexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is understanding the phase behavior of 3,3,5-Trimethylcyclohexyl methacrylate (335-TMCHMA) in high-pressure CO2 important?

A1: [] This knowledge is crucial for developing efficient and environmentally friendly supercritical fluid processes involving 335-TMCHMA. Supercritical CO2 acts as a solvent in these processes, offering advantages like tunable solvent properties and easy separation. Understanding the phase behavior, particularly the solubility of 335-TMCHMA in CO2 under different pressures and temperatures, allows for precise control and optimization of these processes. [] This can lead to more sustainable and efficient manufacturing methods for products potentially involving 335-TMCHMA as a building block.

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